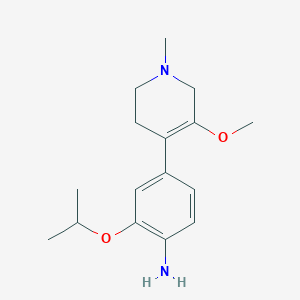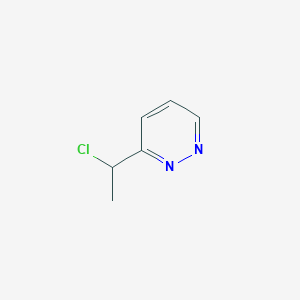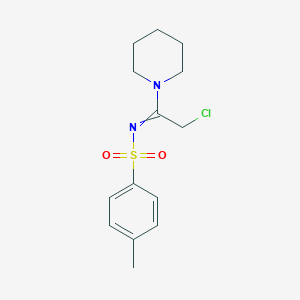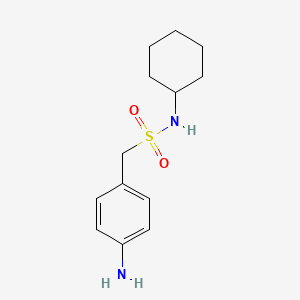
4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide.
Attachment of the Aniline Group: The aniline group can be introduced through a nucleophilic aromatic substitution reaction, where an amine group replaces a leaving group on an aromatic ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Substitution: Products include various functionalized aniline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activity and other biochemical processes.
Medicine
Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline would depend on its specific application. In drug development, for example, it might interact with specific receptors or enzymes in the body, modulating their activity. The methoxy and methyl groups could play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-methoxyaniline
- 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-ethoxyaniline
Uniqueness
The presence of the propan-2-yloxy group in 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline distinguishes it from similar compounds, potentially offering unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)20-15-9-12(5-6-14(15)17)13-7-8-18(3)10-16(13)19-4/h5-6,9,11H,7-8,10,17H2,1-4H3 |
Clé InChI |
ZNLBXYXZBIZSPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)C2=C(CN(CC2)C)OC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B8453028.png)
![2-[(3-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B8453042.png)

![8-Oxaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8453049.png)
![1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene](/img/structure/B8453054.png)
![Thieno[3,2-b]pyridine-7-thiol](/img/structure/B8453056.png)




